molecular formula C24H26BrN3O3 B13418143 8-epi Nicergoline

8-epi Nicergoline

Cat. No.: B13418143
M. Wt: 484.4 g/mol
InChI Key: YSEXMKHXIOCEJA-HXKVFGNASA-N
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Description

8-epi Nicergoline is a derivative of Nicergoline, an ergot alkaloid used primarily as a cerebral vasodilator. Nicergoline itself is known for its ability to improve blood flow in the brain and is used in the treatment of cognitive disorders and vascular diseases . This compound shares similar properties but with slight structural variations that may influence its pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-epi Nicergoline involves several steps, starting from ergosterol. The process includes the reaction of ergosterol with 5-bromonicotinate derivatives to generate carboxylic ester . This is followed by further chemical modifications to achieve the desired structure of this compound.

Industrial Production Methods: Industrial production of this compound can involve nanospray drying methods to prepare pure nanoparticles. This method enhances the solubility and bioavailability of the compound . The process involves spray drying a water:ethanol solution using a Nano Spray Dryer Büchi B-90, resulting in spherical pure nanoparticles.

Chemical Reactions Analysis

Types of Reactions: 8-epi Nicergoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, methanol, and potassium dihydrogen phosphate. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are studied for their potential therapeutic applications.

Properties

Molecular Formula

C24H26BrN3O3

Molecular Weight

484.4 g/mol

IUPAC Name

[(6aR,9S,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate

InChI

InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21+,24-/m0/s1

InChI Key

YSEXMKHXIOCEJA-HXKVFGNASA-N

Isomeric SMILES

CN1C[C@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br

Origin of Product

United States

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